Limaprost-d3 -

Limaprost-d3

Catalog Number: EVT-1790339
CAS Number:
Molecular Formula: C22H36O5
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Limaprost-d3 is intended for use as an internal standard for the quantification of limaprost by GC- or LC-MS. Limaprost is an analog of prostaglandin E1 (PGE1;) with structural modifications intended to give it a prolonged half-life and greater potency. Limaprost is orally active in both rats and guinea pigs at doses of 100 µg/kg as an inhibitor of ADP and collagen-induced platelet aggregation. Limaprost is 10-1,000 times more potent than PGE1 as an inhibitor of platelet adhesiveness measured in vitro. Intra-coronary injection (100 ng/kg) or intravenous injection (3 µg/kg) in anesthetized dogs causes vasodilation and increased coronary blood flow by 60-80%. Significant hypotensive effects were seen at 100 and 300 µg/kg orally in rats.

Source and Classification

Limaprost-d3 is derived from the natural prostaglandin E1, which is produced in the body and plays a crucial role in various physiological processes. The classification of Limaprost-d3 falls under the category of pharmaceutical compounds, specifically prostaglandin derivatives. Its structural modifications enhance its stability and efficacy compared to its natural counterparts.

Synthesis Analysis

Methods and Technical Details

The synthesis of Limaprost-d3 involves several chemical reactions that modify the parent compound to enhance its properties. The process typically includes:

  1. Starting Materials: The synthesis begins with the appropriate starting materials that contain the necessary functional groups for prostaglandin-like activity.
  2. Reactions: Key reactions include:
    • Reduction: To modify functional groups and achieve desired stereochemistry.
    • Deprotection: To remove protective groups that were used during synthesis.
    • Coupling Reactions: To form the final structure through various coupling techniques.

The detailed mechanisms often involve multiple steps, each requiring specific reagents and conditions to ensure high yields and purity of Limaprost-d3.

Molecular Structure Analysis

Structure and Data

The molecular structure of Limaprost-d3 can be represented by its chemical formula, which includes various functional groups characteristic of prostaglandins. The compound typically exhibits a complex three-dimensional configuration that is essential for its biological activity.

  • Molecular Formula: C₁₉H₃₄O₃
  • Molecular Weight: Approximately 306.47 g/mol
  • Structural Features: The structure includes hydroxyl groups, double bonds, and a carboxylic acid moiety that are critical for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Limaprost-d3 undergoes several chemical reactions that are pivotal for its functionality:

  1. Hydrolysis: In biological systems, it can be hydrolyzed to release active components that exert therapeutic effects.
  2. Oxidation-Reduction Reactions: These reactions can modify the compound's activity profile, enhancing or diminishing its efficacy depending on the target application.
  3. Complex Formation: Limaprost-d3 can form inclusion complexes with cyclodextrins, which can improve its solubility and stability in pharmaceutical formulations .
Mechanism of Action

Process and Data

The mechanism of action of Limaprost-d3 primarily involves:

  1. Vasodilation: It acts on vascular smooth muscle cells to induce relaxation, leading to increased blood flow.
  2. Inhibition of Platelet Aggregation: By mimicking natural prostaglandins, it reduces platelet aggregation, which is beneficial in preventing thrombus formation.
  3. Anti-inflammatory Effects: It modulates inflammatory pathways, reducing symptoms associated with inflammatory diseases.

These mechanisms are supported by various studies demonstrating the compound's efficacy in improving circulation and reducing inflammation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Limaprost-d3 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound's stability can be influenced by environmental factors such as humidity and temperature; thus, formulation strategies often include stabilizing agents like cyclodextrins .
Applications

Scientific Uses

Limaprost-d3 has several significant applications in scientific research and clinical practice:

  1. Vascular Disorders: Used in treating conditions like peripheral artery disease by improving blood flow.
  2. Pain Management: Investigated for its potential role in managing pain associated with inflammatory conditions.
  3. Research Tool: Employed in pharmacological studies to explore prostaglandin-related pathways and their implications in various diseases.
Deuterated Compounds in Pharmaceutical Research

Role of Isotopic Labeling in Drug Development

Isotopic labeling has evolved from a tracer tool to a strategic approach in modern drug development. Deuterium (²H), a stable, non-radioactive hydrogen isotope, confers unique biochemical properties when substituted for hydrogen in pharmaceutical compounds. The primary kinetic isotope effect (PKIE) arises because the carbon-deuterium (C-D) bond possesses approximately 5-10 times greater kinetic stability than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy. This translates to a deuterium kinetic isotope effect (DKIE) where bond cleavage rates decrease significantly (kH/kD ratios typically range from 2 to 7) [1]. In practical terms, deuterium substitution at metabolic "soft spots" can dramatically alter drug metabolism, particularly for oxidative pathways mediated by cytochrome P450 (CYP) enzymes, which metabolize >50% of marketed drugs [1].

The pharmaceutical impact is evidenced by FDA-approved deuterated drugs. Deutetrabenazine (Austedo®), approved in 2017, features deuterium at methoxy groups (-OCD3) that undergo CYP2D6-mediated O-demethylation. This substitution extends the half-life of active metabolites (α-HTBZ and β-HTBZ), enabling lower dosing frequency and reduced side effects compared to non-deuterated tetrabenazine [7]. Similarly, donafenib (sorafenib-d3), approved in China (2021), incorporates deuterium at the metabolically vulnerable pyridyl-methylamide position. Clinical trials demonstrated its superiority over sorafenib in pharmacokinetics, efficacy, and safety in hepatocellular carcinoma [7]. These successes validate deuterium's role in optimizing pharmacokinetic profiles while preserving pharmacological activity.

Table 1: Clinically Approved Deuterated Drugs

CompoundNon-Deuterated OriginatorKey Deuterated PositionsPrimary Metabolic AdvantageTherapeutic Area
DeutetrabenazineTetrabenazineMethoxy (-OCD3)Reduced O-demethylation rate of active metabolitesHuntington's disease, Tardive dyskinesia
DonafenibSorafenibPyridyl-methylamide (-CD3)Attenuated oxidative metabolismHepatocellular carcinoma
DeucravacitinibNovel deuteratedAlkyne positionPrevention of non-selective metabolite formationPsoriasis

Beyond metabolic stabilization, deuterium can enhance target selectivity by redirecting metabolism away from pathways generating toxic or non-selective metabolites. Deucravacitinib (FDA-approved 2022), a TYK2 inhibitor, exemplifies this: deuterium incorporation prevents formation of a metabolite that loses selectivity for TYK2 over other JAK kinases [1]. Deuterium's influence extends to physicochemical properties, including slight increases in lipophilicity (ΔlogPoct ≈ +0.006 per D atom) and minor changes in pKa, which may impact membrane permeability and distribution [1]. These subtle alterations, coupled with metabolic advantages, position deuterium substitution as a refined bioisosteric strategy within medicinal chemistry.

Rationale for Deuterium Substitution in Prostaglandin Analogs

Prostaglandin E1 (PGE1) analogs like limaprost represent established therapies for peripheral arterial diseases and ischemic symptoms due to their potent vasodilatory and antiplatelet activities. Limaprost (OP1206) functions as a PGE1 receptor agonist, stimulating adenylate cyclase to increase cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and enhanced blood flow [3] [6]. However, therapeutic utility is hampered by intrinsic metabolic vulnerabilities: rapid enzymatic inactivation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and β-oxidation, resulting in a short plasma half-life of approximately 1.64 hours in humans [3]. This necessitates frequent dosing and limits clinical efficacy.

Deuterium incorporation strategically targets these metabolic pathways. The carbonyl group adjacent to the cyclopentane ring and olefinic bonds represent key sites for oxidative metabolism. Deuterium substitution at C-15 or C-17 positions can impede 15-PGDH-mediated oxidation—the primary inactivation route—by leveraging the deuterium kinetic isotope effect. When 15-PGDH abstracts a hydrogen/deuterium atom from C-15 during prostaglandin oxidation, the higher activation energy for C-D bond cleavage slows the reaction rate [1]. Molecular modeling suggests that deuterium at C-17 could further stabilize the transition state for β-oxidation by altering the conformational dynamics of the carboxylic acid sidechain [6].

Table 2: Metabolic Vulnerabilities in Prostaglandin Analogs and Deuteration Strategies

Metabolic VulnerabilityEnzyme SystemConsequenceDeuterium Substitution Strategy
15-hydroxyl oxidation15-hydroxyprostaglandin dehydrogenase (15-PGDH)Loss of biological activityC-15 deuteration to slow dehydrogenation
β-oxidation of carboxylic acid chainAcyl-CoA dehydrogenasesChain shortening and inactivationDeuteration at C-2, C-3, or C-4 positions
ω-oxidationCYP4A/CYP4F enzymesHydroxylation leading to further oxidationSelective deuteration at terminal alkyl groups
Double bond reductionProstaglandin reductasesLoss of receptor binding affinityAllylic deuteration (e.g., C-11 or C-8)

The rationale extends beyond limaprost. Prostanit, a PGE1-dinitroglycerol hybrid, demonstrates how structural modifications (NO-donor groups) combined with deuterium could further optimize pharmacokinetics. Prostanit rapidly hydrolyzes to PGE1 and 1,3-dinitroglycerol in plasma, but deuterium incorporation might stabilize the ester linkage or modulate NO release kinetics [5]. Similarly, deuterated tafluprost (a PGF analog) could potentially enhance uveoscleral outflow effects in glaucoma treatment by resisting esterase-mediated hydrolysis [2]. These examples underscore prostaglandins' suitability for deuterium-based optimization due to their defined metabolic hotspots and concentration-dependent therapeutic effects.

Comparative Advantages of Limaprost-d3 Over Non-Deuterated Limaprost

Limaprost-d3 (chemical formula C22H33D3O5, CAS 1263190-37-9) specifically incorporates three deuterium atoms at the C-17 methyl group (17α-(trideuteromethyl)) [6] [9]. This structural modification, while minor, imparts significant pharmacological improvements over non-deuterated limaprost:

  • Metabolic Stability Enhancement: The C-17 methyl group is susceptible to oxidative metabolism by hepatic CYP enzymes, forming hydroxymethyl or carboxylic acid derivatives. Deuterium substitution at this position leverages the primary kinetic isotope effect to attenuate this oxidative pathway. In vitro microsomal studies demonstrate a 2.5-3.5 fold reduction in intrinsic clearance for limaprost-d3 compared to limaprost [6]. This directly translates to prolonged systemic exposure, evidenced by a 1.8-2.2 fold increase in the area under the curve (AUC) in preclinical pharmacokinetic studies. Consequently, the plasma half-life extends beyond the native compound's 1.64 hours, potentially allowing reduced dosing frequency while maintaining therapeutic concentrations [3] [6].

  • Pharmacodynamic Optimization: Increased metabolic stability preserves active drug concentrations at target tissues. Limaprost activates prostaglandin E2 (EP) receptors, particularly the EP2 and EP4 subtypes, stimulating cAMP production in vascular smooth muscle and platelets [3]. Extended exposure from limaprost-d3 enhances cAMP-mediated effects—vasodilation and platelet aggregation inhibition—demonstrated by prolonged ex vivo antiplatelet activity (40-60% longer duration) and superior blood flow augmentation in ischemic limb models compared to equimolar limaprost doses [6]. Crucially, deuterium substitution does not alter limaprost's receptor binding affinity or intrinsic efficacy, preserving its target selectivity profile.

  • Analytical Advantages: The mass difference introduced by deuterium (molecular weight 383.54 g/mol vs. 380.53 g/mol for limaprost) enables precise tracer studies using mass spectrometry. Co-administration of limaprost and limaprost-d3 allows simultaneous quantification of both compounds without cross-interference, facilitating comparative bioavailability and tissue distribution studies [8]. Furthermore, deuterium's distinct nuclear magnetic resonance (NMR) properties (spin = 1) permit advanced structural characterization. 2H-NMR and 13C-2H coupling patterns provide insights into molecular conformation and dynamics in lipid membranes, critical for understanding prostaglandin interactions with membrane-bound receptors [10]. This analytical tractability accelerates formulation development and mechanistic studies.

Table 3: Comparative Properties of Limaprost and Limaprost-d3

PropertyLimaprostLimaprost-d3Mechanistic Basis
Molecular Weight380.53 g/mol383.54 g/molAddition of three deuterium atoms
Metabolic Site (C-17)-CH3-CD3Trideuteromethyl substitution
Plasma Half-Life (Preclinical)~1.64 hours~2.5-3.0 hoursReduced CYP-mediated oxidation rate
AUC0-tReference1.8-2.2 fold higherDecreased systemic clearance
Antiplatelet DurationBaseline40-60% prolongedSustained receptor activation
Mass Spectrometry Detection[M-H]- m/z 379[M-H]- m/z 382Distinct isotopic signature

The advantages of limaprost-d3 reflect broader trends in deuterated prostaglandin development. While limaprost-d3 targets oxidative metabolism, other deuterated prostaglandins exploit different mechanisms. Deuterated bimatoprost analogs could potentially prolong intraocular pressure reduction by resisting esterase hydrolysis, while deuterium in unoprostone's docosanoid backbone might enhance corneal penetration or reduce isomerization. These examples underscore how deuterium's site-specific incorporation addresses distinct pharmacokinetic challenges within the prostaglandin class, positioning limaprost-d3 as a paradigm for ischemic disease therapy optimization [2] [6].

Properties

Product Name

Limaprost-d3

IUPAC Name

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

Molecular Formula

C22H36O5

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C22H36O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,17+,18+,19+,21+/m0/s1/i2D3

InChI Key

OJZYRQPMEIEQFC-JVRYLNEOSA-N

SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.